molecular formula C40H82N12O14S B12756480 Leupeptin hemisulfate monohydrate CAS No. 1082207-96-2

Leupeptin hemisulfate monohydrate

Cat. No.: B12756480
CAS No.: 1082207-96-2
M. Wt: 987.2 g/mol
InChI Key: FWGRMOYQEJXKOZ-XZZFGKIVSA-N
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Description

Leupeptin hemisulfate monohydrate is a peptide-based compound known for its potent inhibitory effects on serine and cysteine proteases. It is commonly used in biochemical research to prevent protein degradation during cell lysis and other experimental procedures. The compound is derived from microbial sources and has a molecular formula of C20H38N6O4·0.5H2SO4·H2O .

Preparation Methods

Synthetic Routes and Reaction Conditions

Leupeptin hemisulfate monohydrate can be synthesized through a series of peptide coupling reactionsThe reaction conditions often require the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of this compound involves fermentation processes using Streptomyces species. The microbial culture is optimized to produce high yields of the compound, which is then extracted and purified through a series of chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Leupeptin hemisulfate monohydrate primarily undergoes reactions involving its aldehyde group and peptide bonds. These reactions include:

Common Reagents and Conditions

Major Products

Mechanism of Action

Leupeptin hemisulfate monohydrate exerts its effects by covalently binding to the active sites of serine and cysteine proteases. This binding inhibits the proteolytic activity of these enzymes, thereby preventing the degradation of proteins. The compound targets various proteases, including trypsin, plasmin, papain, and cathepsin B . In the context of antiviral activity, leupeptin inhibits the main protease of SARS-CoV-2, thereby blocking viral replication .

Comparison with Similar Compounds

Similar Compounds

    Antipain: Another protease inhibitor that targets serine and cysteine proteases.

    Chymostatin: Inhibits chymotrypsin and other serine proteases.

    Pepstatin: Specifically inhibits aspartic proteases.

    Phosphoramidon: Inhibits metalloproteases

Uniqueness

Leupeptin hemisulfate monohydrate is unique due to its broad-spectrum inhibitory activity against both serine and cysteine proteases. Unlike some other inhibitors, it has low toxicity to humans, making it suitable for various research applications .

Properties

CAS No.

1082207-96-2

Molecular Formula

C40H82N12O14S

Molecular Weight

987.2 g/mol

IUPAC Name

(2S)-2-acetamido-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide;sulfuric acid;dihydrate

InChI

InChI=1S/2C20H38N6O4.H2O4S.2H2O/c2*1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22;1-5(2,3)4;;/h2*11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23);(H2,1,2,3,4);2*1H2/t2*15-,16-,17-;;;/m00.../s1

InChI Key

FWGRMOYQEJXKOZ-XZZFGKIVSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)C.CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)C.O.O.OS(=O)(=O)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.O.O.OS(=O)(=O)O

Origin of Product

United States

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